Z-Arg-OH

描述

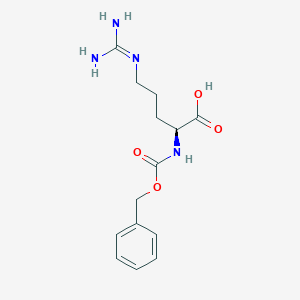

The exact mass of the compound L-Arginine, N2-[(phenylmethoxy)carbonyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSSFUMSAFMFNM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883670 | |

| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-35-1 | |

| Record name | Benzyloxycarbonyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH), a critical reagent in peptide synthesis and various biochemical studies. This document includes tabulated quantitative data, detailed experimental protocols, and a visualization of its chemical structure.

Core Compound Information

Nα-Carbobenzyloxy-L-arginine, commonly abbreviated as this compound, is an L-arginine derivative in which the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.[1] The Z-group can be selectively removed under specific conditions, typically through catalytic hydrogenolysis.[1]

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzyl (B1604629) chloroformate moiety attached to the alpha-amino group of L-arginine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt (this compound·HCl) is presented below.

| Property | This compound | This compound·HCl | Reference |

| Synonyms | Nα-Z-L-Arginine, N2-Carbobenzyloxy-L-arginine | Cbz-L-arginine hydrochloride, Nα-Carbobenzyloxy-L-arginine hydrochloride | [1][2] |

| CAS Number | 1234-35-1 | 56672-63-0 | [2] |

| Molecular Formula | C14H20N4O4 | C14H21ClN4O4 | [2] |

| Molecular Weight | 308.33 g/mol | 344.79 g/mol | [2] |

| Appearance | White powder | Crystalline solid | [3] |

| Melting Point | 171-174 °C (decomposes) | Not available | [3] |

| Optical Activity [α]20/D | -9 ± 1° (c=5 in 1 M HCl) | Not available | [2] |

| pKa (predicted) | 3.90 ± 0.21 | Not available | [3] |

| Solubility | Soluble in DMSO and water | Soluble in water and 1% acetic acid | [1][3] |

Experimental Protocols

Synthesis of Nα-Carbobenzyloxy-L-arginine (this compound)

This protocol describes a general method for the synthesis of this compound from L-arginine.

Materials:

-

L-arginine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3) or other suitable base

-

Water

-

Acetone

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolution of L-arginine: Dissolve L-arginine in a cooled aqueous solution of sodium bicarbonate. The base is essential to neutralize the hydrochloric acid that is formed during the reaction.

-

Addition of Benzyl Chloroformate: While vigorously stirring the L-arginine solution in an ice bath, slowly add benzyl chloroformate. The slow addition is crucial to control the reaction temperature and prevent side reactions.

-

Reaction: Continue stirring the mixture at a low temperature for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is typically acidified to precipitate the product. The crude this compound is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone-water or ethanol-water, to yield pure Nα-Carbobenzyloxy-L-arginine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable buffer components

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound. For example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (due to the benzene ring in the Z-group)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Sample Preparation:

-

Dissolve a small amount of this compound in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a protected amino acid in the logical workflow of peptide synthesis. The following diagram illustrates its position in this process.

References

An In-depth Technical Guide to Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH), a critical reagent in peptide synthesis and various biochemical studies. We will cover its core physicochemical properties, synthesis, and applications, including detailed experimental protocols and workflow visualizations.

Core Properties of this compound

This compound is an Nα-protected derivative of the amino acid L-arginine. The carbobenzyloxy (Z) group, introduced by Max Bergmann and Leonidas Zervas, serves as a crucial protecting group for the α-amino function, preventing unwanted side reactions during peptide coupling.[1] This protection is stable under various coupling conditions and can be readily removed by catalytic hydrogenolysis.[1]

While this compound refers to the free amino acid derivative, it is also commonly available as a hydrochloride salt (this compound·HCl) to improve solubility in certain media.[1]

The quantitative properties of this compound and its hydrochloride salt are summarized below for easy reference and comparison.

| Property | This compound | This compound·HCl |

| Molecular Formula | C₁₄H₂₀N₄O₄[2] | C₁₄H₂₁ClN₄O₄[1] |

| Molecular Weight | 308.33 g/mol [3] | 344.79 g/mol [1] |

| CAS Number | 1234-35-1[3] | 56672-63-0[1] |

| Appearance | White powder[2] | - |

| Melting Point | 171-174 °C (decomposes)[2] | - |

| Optical Activity [α]20/D | -9° ± 1° (c=5% in 1 M HCl)[3] | - |

| Storage Temperature | 2-8°C[2][3] | Room temperature[1] |

| Solubility | DMSO, Water[2] | Water, 1% acetic acid[1] |

Synthesis and Applications

This compound is typically synthesized by the reaction of L-arginine with benzyl (B1604629) chloroformate (also known as carbobenzyloxy chloride, Cbz-Cl or Z-Cl) under alkaline conditions. The base neutralizes the hydrochloric acid formed during the reaction.

Caption: Synthesis workflow for this compound.

This compound is a fundamental building block in peptide chemistry.[1]

-

Peptide Synthesis: Its primary application is in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group effectively protects the N-terminal amine, allowing for the sequential addition of amino acids to build a peptide chain.[4]

-

Drug Development: As a derivative of arginine, it is used in the synthesis of peptide-based drugs and peptidomimetics that can target various metabolic pathways.[1]

-

Biochemical Reagents: It serves as a precursor for synthesizing more complex arginine-containing molecules used in biochemical and medical research.[2] For example, derivatives of this compound have been explored for their antimicrobial properties.[1]

Experimental Protocols

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

L-Arginine monohydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Deionized water

-

Diethyl ether

-

Magnetic stirrer, beakers, filtration apparatus

Procedure:

-

Suspend 30.0g of sodium bicarbonate in 120 mL of deionized water in a beaker with constant stirring.[2]

-

Add 20.0g of L-arginine monohydrochloride to the suspension and stir until dissolved.[2]

-

Cool the mixture in an ice bath.

-

Slowly add 20 mL of benzyl chloroformate dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains low.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 8 hours.[2]

-

Cool the reaction mixture to 4°C to precipitate the product.[2]

-

Collect the white precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether and cold water to remove impurities.[2]

-

Dry the final product, this compound, under vacuum. The expected yield is approximately 90%.[2]

This protocol outlines the coupling of this compound to another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) to form a dipeptide.

Caption: Workflow for solution-phase dipeptide synthesis.

Procedure:

-

Activation: Dissolve this compound (1 equivalent) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and Hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate solvent (e.g., Dichloromethane or DMF). Stir the mixture at 0°C for 30 minutes.

-

Coupling: Add the amino acid ester (e.g., H-Gly-OMe, 1 equivalent) and a base (e.g., Diisopropylethylamine, DIEA, 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Perform an aqueous workup by washing the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography to yield the protected dipeptide, Z-Arg-Gly-OMe.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nα-Z-L-Arginine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Nα-Z-L-Arginine, a critical reagent in peptide synthesis and various biochemical applications. The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and visual representations of relevant chemical workflows.

Core Physical and Chemical Properties

Nα-Z-L-Arginine, also known as Nα-Carbobenzyloxy-L-arginine, is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for its application in peptide synthesis, preventing unwanted reactions of the α-amino group during peptide bond formation.[1]

The following tables summarize the key quantitative physical and chemical properties of Nα-Z-L-Arginine.

Table 1: Physical Properties of Nα-Z-L-Arginine

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [2] |

| Molar Mass | 308.33 g/mol | [2] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 171-174 °C (decomposes) | [2] |

| Optical Rotation [α] | -10 ° (c=5.5, in 0.2 mol HCl) | [2] |

| Solubility | Soluble in DMSO and Water | [2] |

Table 2: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| CAS Number | 1234-35-1 | [2] |

| Predicted pKa | 3.90 ± 0.21 | [2] |

| Storage Condition | 2-8 °C | [2] |

Note on pKa: The predicted pKa value refers to the acidity of the carboxylic acid group. The guanidinium (B1211019) group of the arginine side chain is significantly more basic, with the pKa of the parent L-arginine's guanidinium group being approximately 13.8.[4][5] The Z-protection on the alpha-amino group is not expected to drastically alter the pKa of the distant guanidinium group.

Experimental Protocols

This section details the methodologies for determining the key physical properties of Nα-Z-L-Arginine.

The melting point of a solid is a critical indicator of its purity.[6] For Nα-Z-L-Arginine, a sharp melting range suggests a high-purity compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[7] Impurities typically lower and broaden the melting point range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)[8]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the Nα-Z-L-Arginine sample is completely dry and in a fine powdered form.[9] If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be 1-2 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Heating:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[6]

-

For a more accurate measurement, set the initial temperature to about 15-20 °C below the expected melting point.[8] Heat at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the melting point.[6]

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[6] Note any decomposition, which is indicated by darkening of the sample.[8]

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement.[6] Always use a fresh sample in a new capillary tube for each determination.[7]

Optical rotation is a characteristic property of chiral molecules like Nα-Z-L-Arginine and is a measure of its ability to rotate the plane of polarized light.[10][11]

Principle: The specific rotation [α] is a standardized measure of the observed optical rotation, accounting for the concentration of the solution and the path length of the polarimeter tube.[11][12]

Apparatus:

-

Polarimeter

-

Polarimeter sample cell (e.g., 100 mm path length)[13]

-

Volumetric flask

-

Analytical balance

-

Syringes[14]

-

Sodium D-line lamp (589 nm) or other specified monochromatic light source[13]

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of Nα-Z-L-Arginine (e.g., for a concentration 'c' in g/mL).

-

Dissolve the sample in a precise volume of a specified solvent (e.g., 0.2 mol HCl) in a volumetric flask to achieve the desired concentration.[2] Ensure the sample is fully dissolved.

-

-

Blank Measurement:

-

Sample Measurement:

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.[11]

-

-

Understanding the solubility of Nα-Z-L-Arginine in various solvents is crucial for its application in synthesis and formulation.[15]

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[16]

Apparatus:

-

Vials or test tubes

-

Vortex mixer or sonicator

-

Analytical balance

-

Pipettes

-

Spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

-

Add a small, known amount of Nα-Z-L-Arginine to a test tube.

-

Add a specific volume of the desired solvent (e.g., water, DMSO, ethanol).

-

Agitate the mixture vigorously using a vortex mixer or sonicator.[17] Gentle warming can also be applied to aid dissolution.[15]

-

Visually inspect the solution. A clear, particle-free solution indicates solubility.[17] A cloudy or precipitated mixture indicates insolubility or partial solubility.[18]

Procedure (Quantitative - Example using UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of Nα-Z-L-Arginine in a suitable solvent where it is freely soluble and has a chromophore (the Z-group absorbs UV light).

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to create a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution of Nα-Z-L-Arginine in the solvent of interest by adding an excess of the compound to a known volume of the solvent.

-

Equilibrate the mixture at a constant temperature, allowing undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the solvent used for the calibration curve to bring the absorbance within the linear range of the standard curve.[16]

-

Measure the absorbance of the diluted supernatant.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.[16]

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of Nα-Z-L-Arginine.

This diagram outlines the fundamental steps of solid-phase peptide synthesis (SPPS) incorporating a Z-protected arginine residue.

Caption: General workflow for solid-phase peptide synthesis using Nα-Z-L-Arginine.

This diagram illustrates the decision-making process for using Nα-Z-L-Arginine based on the overall peptide synthesis strategy (Boc vs. Fmoc chemistry).

Caption: Logic for selecting Nα-Z-L-Arginine based on synthesis strategy.

References

- 1. peptide.com [peptide.com]

- 2. Nα-Z-L-Arginine [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. digicollections.net [digicollections.net]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 16. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 18. microbenotes.com [microbenotes.com]

An In-Depth Technical Guide to the Synthesis and Purification of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH), a critical building block in peptide synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the process workflows for clarity and reproducibility.

Introduction

Nα-benzyloxycarbonyl-L-arginine (this compound) is an essential Nα-protected form of L-arginine utilized extensively in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, offers robust protection of the α-amino group, preventing unwanted side reactions during peptide coupling.[1] The guanidino group of the arginine side chain often requires its own protecting group to prevent side reactions, leading to multi-step synthetic strategies. This guide details two common synthetic routes to this compound and subsequent purification methodologies to achieve the high purity required for pharmaceutical and research applications.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct protection of L-arginine and a two-step method involving the protection of the guanidino side chain followed by Nα-protection.

Method 1: Direct Nα-Protection of L-Arginine

This method involves the direct reaction of L-arginine with benzyl (B1604629) chloroformate under basic conditions. It is a straightforward approach, though it may yield side products if the guanidino group is not appropriately shielded.

-

Reaction Setup: Suspend 30.0 g of sodium bicarbonate in 120 mL of water in a reaction vessel equipped with a stirrer.

-

Addition of Arginine: Add 20.0 g of L-arginine monohydrochloride to the suspension and stir until dissolved.

-

Addition of Benzyl Chloroformate: Cool the reaction mixture and add 20 mL of benzyloxycarbonyl chloride (Z-Cl) dropwise over 30 minutes while maintaining vigorous stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 8 hours.

-

Isolation of Product: Cool the mixture to 4°C and filter the resulting precipitate.

-

Washing and Drying: Wash the collected solid with diethyl ether and a small amount of cold water. Dry the product to obtain this compound as a white powder.[2]

Method 2: Two-Step Synthesis via Nω-Tosyl-L-arginine

This method provides better control over side reactions by first protecting the guanidino group with a tosyl (Tos) group, followed by the Nα-protection with the Z group. The final step involves the removal of the tosyl group.

Step 1: Synthesis of Nω-tosyl-L-arginine

-

This initial step involves the reaction of L-arginine with p-toluenesulfonyl chloride (Tos-Cl) under alkaline conditions. This reaction typically proceeds in a dioxane-water mixture at 45–50°C for 30 hours.[1]

Step 2: Synthesis of Nα-Cbz-Nω-Tos-L-arginine

-

Reaction Setup: In a suitable reaction vessel, dissolve Nω-tosyl-L-arginine in tetrahydrofuran (B95107) (THF).

-

Addition of Base: Add magnesium oxide as a base to the solution.

-

Addition of Benzyl Chloroformate: Introduce benzyl chloroformate (Cbz-Cl) to the reaction mixture to facilitate the nucleophilic attack on the carbonyl carbon.

-

Work-up: Isolate the resulting Nα-Cbz-Nω-Tos-L-arginine via ethyl acetate (B1210297) extraction.[1]

-

Purification: Purify the product by recrystallization.

Step 3: Deprotection of the Tosyl Group

-

Reaction Setup: Dissolve Nα-Cbz-Nω-Tos-L-arginine in methanol.

-

Catalytic Hydrogenolysis: Add 10% palladium on carbon (Pd/C) as a catalyst.

-

Hydrogenation: Carry out the reaction under hydrogen gas at 25°C to selectively remove the Tos group.

-

Acidification and Crystallization: After the reaction is complete, acidify with HCl and crystallize the product to yield this compound.[1]

Purification of this compound

High purity of this compound is crucial for its application in peptide synthesis.[3] The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble, such as ethyl acetate (solubility of 120 g/L at 25°C).[1]

-

Addition of Antisolvent: Gradually add an antisolvent in which this compound has negligible solubility, such as hexane, typically in a 1:3 volume ratio of solvent to antisolvent.[1]

-

Crystallization: Cool the solution slowly to induce crystallization. A cooling rate of 0.5°C/min to a final temperature of 4°C is recommended.[1]

-

Isolation and Drying: Collect the purified crystals by filtration and dry them under vacuum. This method can achieve over 95% recovery.[1]

High-Performance Liquid Chromatography (HPLC)

For achieving pharmaceutical-grade purity, reverse-phase HPLC is employed.

-

Column: Utilize a C18 reverse-phase column.

-

Mobile Phase: An isocratic elution with a mobile phase of 0.1% trifluoroacetic acid (TFA) in an acetonitrile/water mixture is effective.

-

Detection: Monitor the elution profile at a suitable wavelength, typically 215 nm or 254 nm.

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure this compound and lyophilize to obtain the final product. This method can resolve impurities to less than 0.1%.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

| Synthesis Method | Key Reagents | Reported Yield | Reference |

| Direct Nα-Protection | L-arginine monohydrochloride, Sodium bicarbonate, Benzyl chloroformate | 90.2% | [2] |

| Two-Step Synthesis (Nα-protection step) | Nω-tosyl-L-arginine, Magnesium oxide, Benzyl chloroformate | 78–82% | [1] |

| Industrial-Scale Synthesis | - | 72–75% | [1] |

| Purification Method | Purity Achieved | Recovery | Reference |

| Recrystallization (Ethyl acetate/Hexane) | >90% | >95% | [1] |

| HPLC | ≥99.5% | - | [1] |

| Physicochemical Properties of this compound | ||

| Property | Value | Reference |

| Molecular Formula | C14H20N4O4 | [2] |

| Molecular Weight | 308.33 g/mol | |

| Melting Point | 171-174°C (decomposes) | [2][4] |

| Specific Rotation [α]D (c=5% in 1 M HCl) | -9 ± 1° | |

| Appearance | White to off-white powder | [2] |

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows described in this guide.

References

An In-depth Technical Guide on the Biological Activity of Z-L-arginine Hydrochloride and its Relation to Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activity surrounding L-arginine, the parent compound of Z-L-arginine hydrochloride, with a primary focus on its pivotal role as the substrate for nitric oxide synthase (NOS). We will explore the mechanism of nitric oxide (NO) production, the significant signaling pathways it governs, and how chemical modifications to the L-arginine structure, including the addition of a benzyloxycarbonyl (Z) group, can convert it from a substrate to an inhibitor of this critical enzyme family.

Core Biological Activity: L-Arginine as a Substrate for Nitric Oxide Synthase

L-arginine is a semi-essential amino acid that serves as the primary substrate for all three isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) and L-citrulline.[1][2] NO is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[2][3]

The conversion of L-arginine to NO is a complex, five-electron oxidation process. The NOS enzyme transfers electrons from NADPH through its flavin cofactors (FAD and FMN) to the heme center in the oxygenase domain.[2] Here, L-arginine is first hydroxylated to form the intermediate Nω-hydroxy-L-arginine, which is then oxidized to yield L-citrulline and NO.[2][4]

The three primary isoforms of NOS are:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[2]

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to inflammatory stimuli, producing large amounts of NO for host defense.[2]

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells lining blood vessels, it is crucial for regulating vascular tone and blood pressure.[2]

The hydrochloride salt of L-arginine is frequently used in research and clinical settings to enhance solubility and bioavailability.[5]

The Nitric Oxide Signaling Pathway

The primary downstream target of nitric oxide is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation and vasodilation.

From Substrate to Inhibitor: The Role of Structural Modification

While L-arginine is the substrate for NOS, modifications to its structure can create potent inhibitors. The addition of a benzyloxycarbonyl ("Z") group to the alpha-amino nitrogen (forming Nα-Z-L-arginine) is a common strategy in peptide synthesis to protect the amine group. While specific inhibitory constants for Nα-Z-L-arginine hydrochloride against NOS are not prominently reported in the literature, other N-substituted arginine analogs are well-characterized competitive inhibitors. These molecules bind to the active site of NOS but cannot be converted to NO, thus blocking the enzyme's function.[6]

These inhibitors are invaluable tools for studying the physiological roles of NO and are investigated as potential therapeutics for conditions involving NO overproduction, such as septic shock and certain inflammatory diseases.[6][7]

The following table summarizes the inhibitory constants (Ki) for several well-known arginine-based NOS inhibitors across different isoforms. Lower Ki values indicate higher potency.

| Inhibitor | Target Isoform | Ki Value | Species | References |

| NG-Nitro-L-arginine (L-NNA) | nNOS | 15 nM | Bovine | [8] |

| NG-Nitro-L-arginine (L-NNA) | eNOS | 39 nM | Human | [8] |

| NG-Nitro-L-arginine (L-NNA) | iNOS | 4.4 µM | Mouse | [8] |

| NG-Amino-L-arginine | nNOS | 0.3 µM | - | [9] |

| NG-Amino-L-arginine | iNOS | 3 µM | - | [9] |

| NG-Amino-L-arginine | eNOS | 2.5 µM | - | [9] |

| N-Iminoethyl-L-ornithine (L-NIO) | nNOS | 1.7 µM | Rat | [6] |

| N-Iminoethyl-L-ornithine (L-NIO) | iNOS | 3.3 µM | Murine | [6] |

| N-Iminoethyl-L-ornithine (L-NIO) | eNOS | 4.7 µM | Bovine | [6] |

Note: Ki values can vary based on experimental conditions, such as substrate concentration and the specific assay used.

Experimental Protocols: NOS Activity Assay

A standard method to determine NOS activity and evaluate inhibitors is the radiolabeled L-arginine to L-citrulline conversion assay.[10][11] This method directly measures the enzymatic activity by tracking the formation of the co-product, L-citrulline.

The assay quantifies the conversion of a radiolabeled substrate, [14C]L-arginine or [3H]L-arginine, into [14C]L-citrulline or [3H]L-citrulline. The positively charged L-arginine is then separated from the neutral L-citrulline using a cation-exchange resin. The radioactivity of the eluted L-citrulline is measured by liquid scintillation counting and is directly proportional to the NOS activity.

-

Preparation of Reaction Mixture:

-

A reaction buffer is prepared, typically 50 mM HEPES (pH 7.4), containing essential cofactors: 1 mM NADPH, 1 mM CaCl2, 10 µM (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and 1 µM calmodulin.[10][11]

-

The substrate solution is prepared with a known concentration of L-arginine spiked with [14C]L-arginine (e.g., 20 µM final concentration with ~0.5 µCi/ml).[10]

-

For inhibitor studies, various concentrations of the test compound (e.g., Z-L-arginine hydrochloride or a known inhibitor like L-NNA) are added to the reaction mixture.

-

-

Enzymatic Reaction:

-

The reaction is initiated by adding the source of NOS enzyme (purified enzyme or tissue/cell homogenate) to the pre-warmed reaction mixture.

-

The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is within the linear range with respect to time and protein concentration.[11]

-

-

Stopping the Reaction:

-

The reaction is terminated by adding an ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA). The low pH and the chelation of Ca2+ by EDTA effectively halt the activity of constitutive NOS isoforms.[11]

-

-

Separation and Quantification:

-

The reaction mixture is applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8).[10]

-

The unreacted, positively charged [14C]L-arginine binds to the resin.

-

The neutral [14C]L-citrulline does not bind and is eluted from the column with water.[10]

-

The eluate is collected into a scintillation vial.

-

Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

NOS activity is calculated based on the amount of radioactive L-citrulline produced per unit time per amount of protein.

-

For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

-

Conclusion

Z-L-arginine hydrochloride, as a protected derivative of L-arginine, belongs to a class of compounds central to the study of nitric oxide biology. While L-arginine itself is the essential fuel for NO production, structural modifications, such as those seen in well-known inhibitors like L-NNA and L-NIO, are key to modulating the activity of NOS enzymes. Understanding the distinct roles of L-arginine as a substrate versus its derivatives as inhibitors is critical for researchers in pharmacology and drug development who aim to manipulate the nitric oxide pathway for therapeutic benefit. The experimental protocols and quantitative data provided herein serve as a technical resource for the precise investigation of these compounds.

References

- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amperometric Biosensors for L-Arginine Determination Based on L-Arginine Oxidase and Peroxidase-Like Nanozymes [mdpi.com]

- 4. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Arginase Activity in Mitochondria - an Interfering Factor in Nitric Oxide Synthase Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Mechanism of Action of Z-Arg-OH in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-L-arginine (Z-Arg-OH) is a derivative of the amino acid L-arginine, primarily utilized as a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a protecting moiety for the α-amino group, preventing undesirable side reactions during peptide chain elongation. While its role in chemical synthesis is well-established, its direct mechanism of action within biological systems is less characterized. The biological significance of this compound is predominantly understood through its capacity to act as a protected precursor to L-arginine. Upon enzymatic or chemical removal of the 'Z' group, the liberated L-arginine becomes available to participate in a multitude of physiological pathways, most notably as the substrate for nitric oxide synthase (NOS) in the production of the critical signaling molecule, nitric oxide (NO). This guide provides an in-depth exploration of this primary, indirect mechanism of action, and also discusses potential, albeit less documented, direct biological activities of this compound, including enzyme inhibition and antimicrobial effects.

Indirect Mechanism of Action: The L-Arginine/Nitric Oxide (NO) Pathway

The principal biological effect of this compound is realized after its conversion to L-arginine. L-arginine is a semi-essential amino acid that serves as the sole substrate for the family of nitric oxide synthase (NOS) enzymes.

The Nitric Oxide Synthase (NOS) Reaction

There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). All three isoforms catalyze the conversion of L-arginine to L-citrulline and nitric oxide. This reaction is a two-step oxidation process that requires molecular oxygen and NADPH as co-substrates, and flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[1]

Downstream Signaling of Nitric Oxide

Nitric oxide is a gaseous signaling molecule that readily diffuses across cell membranes. Its major downstream target is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[2]

Quantitative Data

While specific kinetic data for this compound as a direct substrate for NOS are not available, the affinity of NOS for its natural substrate, L-arginine, is well-documented.

| Enzyme Isoform | Substrate | Km (µmol/L) |

| eNOS | L-Arginine | ~3 |

| nNOS | L-Arginine | 1-2 |

| iNOS | L-Arginine | 2-20 |

| Note: Km values can vary depending on experimental conditions.[1] |

Experimental Protocol: Measurement of Nitric Oxide Synthase Activity

This protocol outlines a general method for measuring NOS activity by monitoring the conversion of L-[14C]-arginine to L-[14C]-citrulline.

Materials:

-

Purified NOS enzyme or cell/tissue homogenate

-

L-[14C]-arginine

-

NADPH

-

CaCl2

-

Calmodulin (for eNOS and nNOS)

-

Tetrahydrobiopterin (BH4)

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Stop solution (e.g., containing EDTA)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, CaCl2, calmodulin, and BH4.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding L-[14C]-arginine.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[14C]-arginine, while the product, L-[14C]-citrulline, flows through.

-

Collect the eluate containing L-[14C]-citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of L-[14C]-citrulline produced to determine enzyme activity.

Potential Direct Mechanisms of Action

While the primary biological role of this compound is as an L-arginine pro-drug, there is speculative evidence suggesting that this compound and its derivatives may possess direct biological activities.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of certain enzymes, such as cathepsin B.[3] Although specific inhibitory data for this compound against a wide range of enzymes is not extensively documented, its structural similarity to L-arginine suggests it could potentially act as a competitive inhibitor for arginine-binding enzymes.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |

| This compound | Data not available | Data not available | Data not available |

| This table is provided as a template. Specific, validated data for this compound is not currently available in the public literature based on the conducted searches. |

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the different concentrations of this compound to the wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Normalize the rates relative to the 100% activity control.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Potential Antimicrobial Activity

The guanidinium (B1211019) group of arginine is a key feature in many antimicrobial peptides, as its positive charge facilitates interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption.[5] It is plausible that this compound, which retains the exposed guanidinium side chain, could exhibit some antimicrobial properties through a similar mechanism.

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton broth)

-

This compound

-

96-well microplate

-

Incubator

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

-

Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that prevents visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Potential Chaperone-like Activity

Arginine is known to act as a chemical chaperone, preventing protein aggregation and assisting in protein refolding.[6] This effect is thought to be mediated by the guanidinium group's ability to interact with amino acid residues on the protein surface. This compound, possessing this same functional group, may exhibit similar properties.

Materials:

-

A model protein prone to aggregation (e.g., lysozyme, insulin)

-

This compound

-

Assay buffer

-

Spectrophotometer with temperature control

Procedure:

-

Prepare solutions of the model protein in the assay buffer with and without various concentrations of this compound.

-

Induce protein aggregation by heating the solutions to a specific temperature (e.g., 65°C).

-

Monitor the increase in light scattering (as a measure of aggregation) over time by measuring the absorbance at a suitable wavelength (e.g., 360 nm).

-

Compare the aggregation profiles of the protein in the presence and absence of this compound to determine if it has an inhibitory effect on aggregation.[7]

Conclusion

The mechanism of action of this compound in biological systems is primarily indirect, functioning as a protected precursor that releases L-arginine, the substrate for nitric oxide synthase. The subsequent production of nitric oxide triggers the well-characterized NO/cGMP signaling pathway, which has profound physiological effects. While there are theoretical grounds and some supporting evidence from related compounds to suggest that this compound may have direct biological activities, such as enzyme inhibition and antimicrobial or chaperone-like effects, these potential mechanisms are not yet well-defined and lack extensive quantitative data in the scientific literature. Further research is required to fully elucidate any direct biological roles of this compound and to determine their physiological relevance.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Involvement of l-Arginine-Nitric Oxide-cGMP-ATP-Sensitive K+ Channel Pathway in Antinociception of BBHC, a Novel Diarylpentanoid Analogue, in Mice Model | MDPI [mdpi.com]

- 3. This compound.HCl | 56672-63-0 | Benchchem [benchchem.com]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]

- 6. Effect of Arginine on Chaperone-Like Activity of HspB6 and Monomeric 14-3-3ζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Arginine on Chaperone-Like Activity of HspB6 and Monomeric 14-3-3ζ - PMC [pmc.ncbi.nlm.nih.gov]

Chaperone-like Activity of Z-Arg-OH Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are implicated in a wide range of debilitating human disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. Small molecules that can act as chemical chaperones to prevent or reverse protein aggregation are of significant therapeutic interest. L-arginine and its derivatives have emerged as a promising class of compounds with demonstrated anti-aggregation properties. This technical guide provides an in-depth overview of the chaperone-like activity of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH) and its derivatives. While comprehensive studies on a broad range of this compound derivatives are still emerging, this document synthesizes the current understanding based on the well-documented effects of arginine and related compounds. We detail the proposed mechanisms of action, present available quantitative data on the inhibition of protein aggregation, and provide comprehensive experimental protocols for evaluating the chaperone-like activity of these molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to identify and characterize novel anti-aggregation agents.

Introduction: The Challenge of Protein Misfolding and Aggregation

The proper folding of proteins into their native three-dimensional structures is essential for their biological function. A breakdown in the cellular machinery that governs protein folding and quality control can lead to the accumulation of misfolded proteins. These misfolded species have a propensity to aggregate, forming soluble oligomers and insoluble fibrils that are cytotoxic and associated with the pathology of numerous diseases.

Chemical chaperones are small molecules that can stabilize proteins, prevent their aggregation, and facilitate their correct folding. L-arginine has been widely studied for its potent ability to suppress protein aggregation in a variety of contexts. The benzyloxycarbonyl (Z) group in this compound is a common protecting group in peptide synthesis that also imparts increased hydrophobicity. This modification may influence the interaction of the arginine moiety with misfolded protein intermediates, potentially enhancing its chaperone-like activity.

Proposed Mechanisms of Chaperone-like Activity

The precise mechanisms by which this compound derivatives exert their chaperone-like effects are likely multifaceted and build upon the known anti-aggregation properties of L-arginine. The primary proposed mechanisms include:

-

Direct Interaction with Misfolded Proteins: this compound derivatives are thought to interact with partially folded or misfolded protein intermediates that expose hydrophobic patches and charged residues. The guanidinium (B1211019) group of arginine can form salt bridges with acidic residues (Asp, Glu), while the benzyloxycarbonyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues (Phe, Tyr, Trp). This binding can mask the aggregation-prone regions of the misfolded protein, preventing self-association.[1][2]

-

Formation of Supramolecular Assemblies: Studies on L-arginine suggest that it can form clusters or supramolecular assemblies in solution.[1][3] These clusters may present a dynamic surface that can interact with and sequester misfolded proteins, effectively acting as a "scaffold" to prevent their aggregation. The amphipathic nature of this compound derivatives could influence the formation and properties of these assemblies.

-

Modulation of Solvent Properties: The presence of this compound derivatives in solution can alter the properties of the solvent, which in turn can influence the thermodynamics of protein folding and aggregation. By affecting the water structure and reducing the hydrophobic effect, these molecules may disfavor the aggregation process.

Below is a diagram illustrating the proposed direct interaction mechanism.

Figure 1. Proposed direct interaction of this compound derivatives with misfolded proteins.

Quantitative Assessment of Chaperone-like Activity

While extensive quantitative data for a wide range of this compound derivatives is not yet available in the public domain, studies on L-arginine and related arginine-containing molecules provide a benchmark for their potential efficacy. The following tables summarize representative data for the inhibition of protein aggregation by arginine and other relevant compounds.

Table 1: Inhibition of Amyloid-β (Aβ42) Aggregation

| Compound | Protein Target | Assay | Concentration | % Inhibition | Reference |

| Arg-Arg-7-amino-4-trifluoromethylcoumarin | Aβ42 | SDS-PAGE | 1.0 mM | Significant | [4] |

| Arginine | Aβ1-42 | AFM | 0.2 M | Significant | [1] |

| Arginine-rich D-peptides (D3, RD2) | Aβ | ThT Assay | - | Significant | [5] |

Table 2: Inhibition of Insulin (B600854) Aggregation

| Compound | Protein Target | Assay | Concentration | Effect | Reference |

| L-Arginine | Bovine Insulin | Light Scattering | 10-500 mM | Increased lag time | [6] |

| PAD-S (amphiphilic molecule) | Insulin | ThT Assay | - | Complete inhibition | [7] |

| Zr phthalocyanine (B1677752) derivatives | Insulin | Fluorescent Dye Assay | - | Modification of fibril formation | [8] |

Detailed Experimental Protocols

The evaluation of the chaperone-like activity of this compound derivatives requires robust and reproducible experimental assays. The following sections provide detailed protocols for key in vitro experiments.

Thioflavin T (ThT) Assay for Amyloid Fibrillization

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Amyloid-forming peptide (e.g., Aβ42, α-synuclein)

-

This compound derivative stock solution (in an appropriate solvent, e.g., DMSO)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a working solution of the amyloid-forming peptide in the assay buffer at the desired concentration (e.g., 10-50 µM).

-

Prepare serial dilutions of the this compound derivative in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1% v/v).

-

Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

-

-

Assay Setup (in triplicate):

-

Test Wells: Add the amyloid peptide solution, the this compound derivative dilution, and the ThT working solution to the wells of the 96-well plate.

-

Positive Control: Add the amyloid peptide solution, an equivalent volume of the solvent used for the derivative, and the ThT working solution.

-

Negative Control: Add the assay buffer, the solvent, and the ThT working solution.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[9][10]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each condition.

-

Determine the lag time and the maximum fluorescence intensity for each curve.

-

Calculate the percentage of inhibition of aggregation by the this compound derivative at the plateau phase compared to the positive control.

-

Figure 2. Workflow for the Thioflavin T assay.

Dynamic Light Scattering (DLS) for Monitoring Aggregate Size

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for monitoring the early stages of protein aggregation by detecting changes in the hydrodynamic radius of the protein species.

Materials:

-

Protein solution (e.g., insulin, lysozyme)

-

This compound derivative stock solution

-

Assay buffer

-

DLS instrument with a temperature-controlled cuvette holder

Protocol:

-

Sample Preparation:

-

Prepare the protein solution in the assay buffer at the desired concentration.

-

Prepare solutions of the protein with different concentrations of the this compound derivative.

-

Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and pre-existing aggregates.

-

-

DLS Measurement:

-

Transfer the samples to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Induce aggregation (e.g., by heating or adding a chemical denaturant).

-

Acquire DLS measurements at regular time intervals to monitor the change in the size distribution of the protein particles.

-

-

Data Analysis:

-

Analyze the autocorrelation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

-

Plot the average Rh or the scattering intensity as a function of time for each condition.

-

Compare the rate of increase in particle size in the presence and absence of the this compound derivative.[11][12][13]

-

Figure 3. Workflow for Dynamic Light Scattering analysis.

Cell Viability Assay for Assessing Cytotoxicity of Aggregates

To determine if this compound derivatives can mitigate the cytotoxic effects of protein aggregates, cell-based assays such as the MTT assay are employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium and supplements

-

Pre-formed protein aggregates (e.g., Aβ42 oligomers)

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Culture:

-

Culture the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare solutions of the pre-formed protein aggregates with and without various concentrations of the this compound derivative. Pre-incubate these solutions for a short period to allow for interaction.

-

Remove the cell culture medium from the wells and replace it with the treatment solutions.

-

Include a control group of cells treated with the vehicle alone.

-

-

Incubation:

-

Incubate the cells with the treatments for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

-

MTT Assay:

-

Add the MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

Signaling Pathways and Molecular Interactions

Currently, the chaperone-like activity of small molecules like this compound derivatives is understood primarily through direct biophysical interactions with misfolding proteins rather than through the modulation of specific intracellular signaling pathways. The protective effects observed in cellular models are likely a direct consequence of the reduction in toxic protein aggregates in the extracellular environment.

Future research may explore whether these derivatives can cross the cell membrane and interact with intracellular components of the protein quality control machinery, such as heat shock proteins or the ubiquitin-proteasome system. However, the primary mechanism is considered to be the extracellular inhibition of protein aggregation.

The following diagram illustrates the logical relationship between the presence of this compound derivatives and the observed cellular outcomes.

Figure 4. Logical relationship of this compound derivative activity.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of small molecules with the potential for chaperone-like activity. Based on the well-established anti-aggregation properties of L-arginine, these compounds are hypothesized to act by directly interacting with and stabilizing misfolded protein intermediates, thereby preventing their self-assembly into toxic aggregates.

This technical guide has provided a comprehensive overview of the proposed mechanisms of action, a summary of relevant quantitative data, and detailed experimental protocols for the evaluation of these molecules. The provided methodologies for ThT assays, dynamic light scattering, and cell viability assessment offer a robust framework for researchers to systematically investigate the chaperone-like properties of novel this compound derivatives.

Future research should focus on synthesizing and screening a library of this compound analogs to establish clear structure-activity relationships. Elucidating the precise molecular interactions between these derivatives and various disease-associated proteins will be crucial for the rational design of more potent and specific inhibitors of protein aggregation. Such studies will undoubtedly contribute to the development of novel therapeutic strategies for a range of protein misfolding disorders.

References

- 1. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of aggregation of amyloid β42 by arginine-containing small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amyloid aggregation inhibitory mechanism of arginine-rich D-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Arginine on the Aggregation of Bovine Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An amphiphilic small molecule drives insulin aggregation inhibition and amyloid disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of insulin amyloid aggregation by Zr phthalocyanines functionalized with dehydroacetic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. medium.com [medium.com]

- 13. Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]

- 14. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Properties of Arginine-Based Compounds: A Technical Overview for Researchers

This guide, therefore, provides an in-depth overview of the well-documented antimicrobial properties of a closely related and extensively studied class of molecules: arginine-rich compounds , including peptides and surfactants. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial potential of arginine-containing molecules.

Antimicrobial Activity of Arginine-Rich Peptides and Surfactants

Arginine-rich compounds have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The cationic nature of the arginine guanidinium (B1211019) group is considered a key driver of this activity, facilitating interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various arginine-containing peptides and surfactants as reported in the scientific literature. These values highlight the potent antimicrobial efficacy of these compounds against a range of clinically relevant microorganisms.

| Compound/Peptide | Target Microorganism | MIC (μg/mL) | MIC (μM) | Reference |

| Arginine-Tryptophan Peptides | ||||

| (RW)₃ | S. aureus | - | 1 - 11 | [1] |

| RcCO-W(RW)₂ | S. aureus | - | 2 - 6 | [1] |

| [DipR]₅ | S. pneumoniae | - | 0.39 - 0.78 | [2] |

| [DipR]₅ | MRSA | 0.74 - 11.9 | 0.39 - 6.25 | [2] |

| ((DipR)₂(WR)₃) | Gram-positive & Gram-negative bacteria | - | 0.78 - 12.5 | [2] |

| Arginine-Based Surfactants | ||||

| C₉(LA)₂ | Fluconazole-resistant C. albicans | 4 - 5.3 | - | [3] |

| C₉(LA)₂ | ESBL-producing E. coli | 85.3 - 298.7 | - | [3] |

| Arg-OL | E. coli, S. aureus, B. subtilis, E. faecalis | < 50 | - | [4] |

| Arg-DT | E. coli, S. aureus, B. subtilis, E. faecalis | < 50 | - | [4] |

| Poly-L-arginine (PLA) | ||||

| PLA (5-15 kDa) | E. coli O157:H7 | 3.90 - 15.60 | - | [5] |

| PLA (5-15 kDa) | S. aureus | 1.95 - 62.50 | - | [5] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial properties of compounds like arginine-rich peptides and surfactants.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Perform MIC Assay: Following the determination of the MIC, an aliquot (e.g., 10 μL) is taken from the wells showing no visible growth.

-

Plating: The aliquot is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

-

Incubation: The plates are incubated at the appropriate temperature for 24-48 hours.

-

Colony Counting: The number of surviving colonies is counted.

-

Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for many cationic arginine-rich antimicrobial compounds is believed to be the disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction.

Caption: Proposed mechanism of action for cationic antimicrobial peptides.

This diagram illustrates the sequential steps from the initial electrostatic attraction of the positively charged arginine residues to the negatively charged components of the microbial cell membrane (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), followed by the insertion of hydrophobic domains of the peptide into the lipid bilayer. This insertion leads to the formation of pores or other forms of membrane disruption, ultimately causing leakage of essential intracellular components and cell death.

Experimental Workflow for Antimicrobial Peptide Evaluation

The systematic evaluation of a new potential antimicrobial compound follows a logical progression of experiments.

Caption: A typical experimental workflow for evaluating antimicrobial compounds.

This workflow begins with the synthesis and purification of the compound. Initial screening involves determining the MIC and MBC against a panel of microorganisms. Promising candidates are then subjected to time-kill kinetic studies to understand the speed of their bactericidal or fungicidal effects. Mechanistic studies, such as membrane permeability assays, are conducted to elucidate how the compound kills the microbes. Crucially, cytotoxicity and hemolysis assays are performed to assess the compound's safety profile against mammalian cells. Compounds with high efficacy and low toxicity may then proceed to in vivo studies in animal models of infection.

References

- 1. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Z-Arg-OH

An in-depth exploration of the discovery, synthesis, and application of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH), a foundational building block in the synthesis of peptides for research and therapeutic development.

Introduction

In the landscape of peptide chemistry, the ability to selectively protect and deprotect amino acid functional groups is paramount to the successful synthesis of complex polypeptide chains. Among the pioneering advancements that propelled this field forward, the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 stands as a landmark achievement. This innovation provided a robust and reliable method for the temporary protection of the α-amino group of amino acids, enabling the controlled formation of peptide bonds.[1][2] This guide focuses on a particularly crucial derivative from this class, Nα-benzyloxycarbonyl-L-arginine (this compound), and its enduring significance in peptide synthesis.

The arginine residue, with its strongly basic guanidinium (B1211019) side chain, presents unique challenges in peptide synthesis, including the potential for undesirable side reactions. The development of this compound provided an effective means to incorporate this essential amino acid into peptide sequences with high fidelity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the history, synthesis, and application of this compound.

Historical Perspective: The Bergmann-Zervas Method